molecular formula C8H7ClN4S B8484146 2-chloro-6-methyl-N-(1,3-thiazol-2-yl)pyrimidin-4-amine

2-chloro-6-methyl-N-(1,3-thiazol-2-yl)pyrimidin-4-amine

Cat. No.: B8484146
M. Wt: 226.69 g/mol
InChI Key: SOFDFORJPSDHFC-UHFFFAOYSA-N
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Description

2-chloro-6-methyl-N-(1,3-thiazol-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H7ClN4S and its molecular weight is 226.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

N-(2-chloro-6-methylpyrimidin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H7ClN4S/c1-5-4-6(12-7(9)11-5)13-8-10-2-3-14-8/h2-4H,1H3,(H,10,11,12,13)

InChI Key

SOFDFORJPSDHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of 2,4-dichloro-6-methylpyrimidine (507.7 mg), 1,3-thiazol-2-amine (345.0 mg), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (289.1 mg) and K3PO4 (936.3 mg) in dioxane (20 ml) was added Pd2(dba)3 CHCl3 (255.9 mg). And the suspension was stirred at 85° C. overnight. The mixture was cooled to room temperature. The insoluble material was filtered off and washed with EtOAc. The filtrate was poured into saturated aqueous solution of NaHCO3 and extracted with EtOAc. The extract was washed with brine, dried over Na2SO4 and concentrated. The residue was purified with silica gel column chromatography (eluent: CHCl3/MeOH=98/2˜90/10) to give 2-chloro-6-methyl-N-(1,3-thiazol-2-yl)pyrimidin-4-amine as an orange solid.
Quantity
507.7 mg
Type
reactant
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
289.1 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
936.3 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
255.9 mg
Type
catalyst
Reaction Step Two

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